ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a 2,4-dimethylphenyl group at the 1-position and an acetamido-benzoate ester moiety at the 5-position. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from analogous pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)17-7-5-6-8-19(17)27-21(30)13-28-14-25-22-18(23(28)31)12-26-29(22)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFQDPZAMGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidine vs.
- Substituent Effects: The 2,4-dimethylphenyl group in the target compound contrasts with the substituted phenylpyrimidine moieties in ’s derivatives.
Physicochemical and Functional Data
- While the target compound lacks explicit data, analogs like the chromenone-pyrazolo-pyrimidine derivative () exhibit high melting points (228–230°C) and stable mass spectra, suggesting thermal stability .
- Commercial analogs () highlight the importance of acetyl-urea side chains in modulating solubility and bioavailability, though the benzoate ester in the target compound may confer different pharmacokinetic profiles .
Research Implications and Gaps
- Biological Activity: Pyrazolo-pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR), but the target compound’s specific activity remains uncharacterized in the reviewed literature. Comparative studies with ’s chromenone derivatives (active in oncology models) could guide future evaluations .
- Synthetic Optimization : The target compound’s synthesis could benefit from methodologies in (high-yield coupling) or (cycloaddition diversity), though substituent compatibility requires validation.
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